molecular formula C20H15NO B10843658 4-(6-Methoxynaphthalen-2-yl)isoquinoline

4-(6-Methoxynaphthalen-2-yl)isoquinoline

Cat. No.: B10843658
M. Wt: 285.3 g/mol
InChI Key: SGBOBLSELUHWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxynaphthalen-2-yl)isoquinoline is an organic compound belonging to the class of isoquinolines and derivatives. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring, forming benzo[c]pyridine

Preparation Methods

The synthesis of 4-(6-Methoxynaphthalen-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal catalysts or catalyst-free processes in water . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is also employed to produce isoquinolines by cyclization under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity.

Chemical Reactions Analysis

4-(6-Methoxynaphthalen-2-yl)isoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Comparison with Similar Compounds

4-(6-Methoxynaphthalen-2-yl)isoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its broad spectrum of applications in various scientific fields.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)isoquinoline

InChI

InChI=1S/C20H15NO/c1-22-18-9-8-14-10-16(7-6-15(14)11-18)20-13-21-12-17-4-2-3-5-19(17)20/h2-13H,1H3

InChI Key

SGBOBLSELUHWRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.